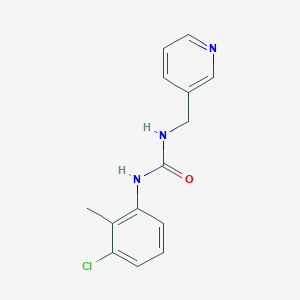![molecular formula C21H23F2NO3 B5364662 2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol](/img/structure/B5364662.png)
2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies.
Mécanisme D'action
2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol selectively inhibits BTK, a key component of the B-cell receptor signaling pathway that plays a critical role in the survival and proliferation of malignant B-cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the induction of apoptosis and the inhibition of cell proliferation.
Biochemical and physiological effects:
In preclinical studies, this compound has been shown to induce apoptosis and inhibit cell proliferation in various types of cancer cells, including those that are resistant to other therapies. Additionally, this compound has been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide. This compound has also been shown to reduce the levels of various cytokines and chemokines that are involved in the inflammatory response, suggesting that it may have anti-inflammatory effects as well.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol is its potency and selectivity as a BTK inhibitor, which makes it a promising candidate for the treatment of various types of cancers. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are several potential future directions for the development of 2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol as a cancer therapy. One potential direction is the investigation of this compound in combination with other therapies, such as immune checkpoint inhibitors or CAR-T cell therapy. Another potential direction is the investigation of this compound in other types of cancers, such as solid tumors. Additionally, further studies are needed to investigate the optimal dosing and scheduling of this compound in clinical settings.
Méthodes De Synthèse
The synthesis of 2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol involves several steps, including the reaction of 2-chloro-4-nitrophenol with 2-(2-oxoethyl) piperidine, followed by the reduction of the nitro group and the subsequent substitution of the chlorine atom with a difluorophenyl group. The final step involves the coupling of the resulting intermediate with 2-(2-hydroxyethoxy)phenol.
Applications De Recherche Scientifique
2-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol has been extensively studied in preclinical models of various types of cancers, including lymphoma, leukemia, and multiple myeloma. In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant adverse effects observed.
Propriétés
IUPAC Name |
1-[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-2-(2-hydroxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F2NO3/c22-17-6-3-7-18(23)16(17)11-10-15-5-4-12-24(13-15)21(26)14-27-20-9-2-1-8-19(20)25/h1-3,6-9,15,25H,4-5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHQVNBWCYBDJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC=C2O)CCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5364593.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5364601.png)
![(4aS*,8aR*)-6-[(methylthio)acetyl]-1-(2-phenylethyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5364605.png)
![methyl 1-((3R,5S)-5-{[4-hydroxy-4-(hydroxymethyl)-1-piperidinyl]carbonyl}-3-pyrrolidinyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride](/img/structure/B5364625.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)sulfonyl]phenyl}acrylonitrile](/img/structure/B5364630.png)
![4-({methyl[(3-methyl-2-thienyl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B5364631.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-ethylphenyl)acetamide](/img/structure/B5364638.png)
![4-chloro-2,5-dimethoxy-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5364639.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5364645.png)
![8-methoxy-2-[2-(2-methoxy-5-nitrophenyl)vinyl]quinoline](/img/structure/B5364652.png)
![ethyl 5-[2-(4-fluorophenyl)morpholin-4-yl]pentanoate](/img/structure/B5364657.png)
![2,7-di-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5364671.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carboxamide](/img/structure/B5364681.png)